molecular formula C6H13NO3 B13564935 Ethyl 4-amino-3-hydroxybutanoate

Ethyl 4-amino-3-hydroxybutanoate

Cat. No.: B13564935
M. Wt: 147.17 g/mol
InChI Key: HPMBWEVQPZMKJM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of butanoic acid and contains both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 4-halo-3-oxobutanoate, which is prepared via the diketene route using either chlorine or bromine . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction using halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase has been reported to be effective in producing optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 4-oxo-3-hydroxybutanoate.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-amino-3-hydroxybutanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 4-amino-3-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3

InChI Key

HPMBWEVQPZMKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CN)O

Origin of Product

United States

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